![molecular formula C16H13F4N5O B2452952 1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034458-16-5](/img/structure/B2452952.png)
1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13F4N5O and its molecular weight is 367.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropeptide S Antagonist Activity
Research has shown that compounds with urea functionalities, particularly those with benzyl urea and fluorobenzyl groups, exhibit potent antagonist activity against Neuropeptide S (NPS). These findings were part of a study exploring the structural features critical for NPS antagonist activity, demonstrating the importance of the urea functionality at the 7-position for potent antagonist activity. The study provides insight into the structural-activity relationships (SARs) necessary for designing effective NPS antagonists (Zhang et al., 2008).
Anticancer Activity
Modifications of compounds similar to "1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea" have shown significant anticancer effects. In particular, replacing the acetamide group with an alkylurea moiety in certain compounds has resulted in potent antiproliferative activities against various human cancer cell lines, while also demonstrating lower acute oral toxicity. These modifications suggest potential for these compounds as effective anticancer agents with reduced side effects (Wang et al., 2015).
Anticonvulsant Activity
The fluorobenzyl and triazolo[4,5-c]pyridine moieties have been associated with anticonvulsant activity. Compounds incorporating these groups have been tested for their efficacy against maximal electroshock-induced seizures in rodents, showing promising results. This suggests the potential of such compounds in the treatment of seizure disorders, indicating a specific pathway for further research in developing new anticonvulsant drugs (Kelley et al., 1995).
Tubulin Inhibition Mechanism in Cancer Therapy
The study of compounds with [1,2,4]triazolo[1,5-a]pyrimidine structures has unveiled a unique mechanism of action in cancer therapy. These compounds have been found to promote tubulin polymerization in vitro, a mechanism distinct from that of paclitaxel, by not competing for binding. Instead, they inhibit the binding of vincas to tubulin, offering a novel pathway for overcoming resistance in cancer treatment (Zhang et al., 2007).
Prostate-Specific Membrane Antigen (PSMA) Imaging
Compounds designed for PSMA imaging in prostate cancer have shown promise, suggesting the potential use of structurally similar compounds for diagnostic purposes. The development and evaluation of such compounds in vivo highlight their viability as imaging agents for tissues expressing PSMA, with implications for improving the detection and management of prostate cancer (Chen et al., 2011).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O/c17-11-4-1-3-10(7-11)8-21-15(26)22-9-13-23-24-14-12(16(18,19)20)5-2-6-25(13)14/h1-7H,8-9H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVZSZXUYVZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
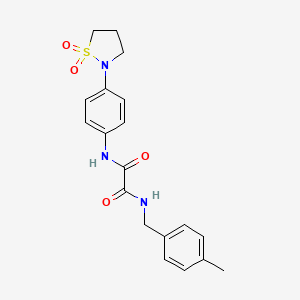
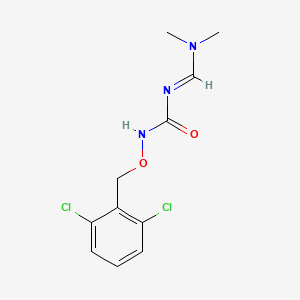
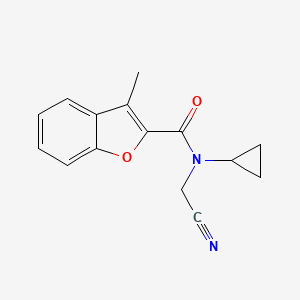

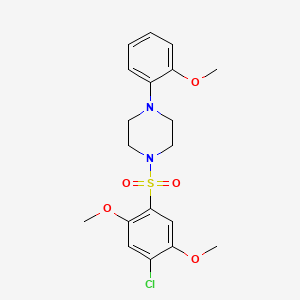

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)
![3-benzyl-N-(4-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2452887.png)
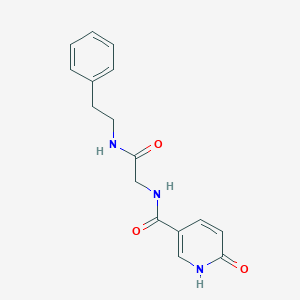
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)
